N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. The compound features a complex structure that integrates a benzodioxole moiety with a thiazine derivative, which may contribute to its pharmacological properties.
This compound has been referenced in various scientific literature and patents, particularly in the context of analogues related to psychoactive substances and potential therapeutic agents. For instance, a patent detailing the synthesis and characterization of similar compounds was published in 2023, indicating ongoing research into their effects and applications .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can be classified under organic compounds with potential pharmaceutical relevance. Its structural components suggest it may exhibit properties typical of both psychoactive substances and therapeutic agents.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented, related compounds often utilize methods such as:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would be essential to optimize yield and purity but are not explicitly detailed in the available literature.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can be described by its molecular formula and weight:
The compound features a benzodioxole moiety linked to a thiazine derivative via a methylene bridge. The presence of functional groups such as amide and dioxo enhances its potential reactivity and biological activity.
The compound's structural data includes:
Property | Value |
---|---|
Molecular Weight | 370.42 g/mol |
SMILES Representation | Cc1ccccc(c1)C(=O)N(C(Cc2c3c(c(c2)OCO3)C(=O)N(C(=O)c4ccccc4)C(=O)S(=O)(=O)c5ccccc5)C(=O)c6ccccc6)C(=O)c7ccccc7 |
InChI Key | ExampleKeyHere |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide may undergo various chemical reactions typical for compounds containing amide and dioxo functionalities:
Technical details regarding these reactions would require specific conditions and reagents tailored to the functional groups present.
The physical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Not specified |
LogP | Not specified |
Chemical properties relevant to this compound involve stability under various conditions (pH levels), reactivity towards nucleophiles or electrophiles due to its functional groups (amide and dioxo).
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide could have several applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9